molecular formula C15H22BrClN2O B1529162 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine CAS No. 1704081-38-8

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Cat. No.: B1529162
CAS No.: 1704081-38-8
M. Wt: 361.7 g/mol
InChI Key: SBUKJVNNLIZHGI-UHFFFAOYSA-N
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Description

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-bromo-2-chlorophenoxypropyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine typically involves the reaction of 4-bromo-2-chlorophenol with 3-chloropropylamine to form an intermediate, which is then reacted with 4-ethylpiperazine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a tool compound to study the effects of halogenated phenoxypropyl groups on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated phenoxypropyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine
  • 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

Comparison: Compared to similar compounds, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural difference can result in variations in pharmacokinetics, binding affinity, and overall efficacy in its applications.

Properties

IUPAC Name

1-[3-(4-bromo-2-chlorophenoxy)propyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrClN2O/c1-2-18-7-9-19(10-8-18)6-3-11-20-15-5-4-13(16)12-14(15)17/h4-5,12H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKJVNNLIZHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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